Cas no 25035-71-6 (poly(P-toluenesulfonamide-co-formaldehyde))

Poly(p-toluenesulfonamide-co-formaldehyde) is a high-performance copolymer synthesized from p-toluenesulfonamide and formaldehyde. This material exhibits excellent thermal stability, chemical resistance, and mechanical strength, making it suitable for demanding applications in engineering plastics, coatings, and adhesives. Its robust molecular structure ensures durability under harsh conditions, including exposure to acids, bases, and organic solvents. The copolymer also demonstrates low moisture absorption and dimensional stability, which are critical for precision components. Additionally, its compatibility with various fillers and modifiers allows for tailored properties to meet specific industrial requirements. These characteristics make it a reliable choice for automotive, aerospace, and electronic applications.
poly(P-toluenesulfonamide-co-formaldehyde) structure
25035-71-6 structure
Product Name:poly(P-toluenesulfonamide-co-formaldehyde)
CAS No:25035-71-6
MF:C8H11NO3S
MW:201.242841005325
CID:52619
PubChem ID:159985
Update Time:2025-11-02

poly(P-toluenesulfonamide-co-formaldehyde) Chemical and Physical Properties

Names and Identifiers

    • poly(P-toluenesulfonamide-co-formaldehyde)
    • 4-Toluenesulfonamide Formuladehyde Resin Solution Of Butyl Acetate
    • p-Toluene Sulfonamide Formaldehyde Resin
    • Toluenesulfonamide formaldehyde resin
    • TOLUENESULFONAMIDE-FORMALDEHYDE RESIN SOLUTION OF BUTYL ACETATE
    • 4-methylbenzenesulfonamide - formaldehyde (1:1)
    • MS-80
    • Tosylamide/formaldehyde resin
    • Santolite MS
    • AKOS015891373
    • 25035-71-6
    • p-toluenesulfonamide-formaldehyde resin
    • 4-Toluenesulfonamide-formaldehyde resin
    • SCHEMBL992952
    • formaldehyde;4-methylbenzenesulfonamide
    • DIETHYL4-ETHYL-1,4-DIHYDRO-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE
    • YEQFXLJGRXZCFU-UHFFFAOYSA-N
    • Inchi: 1S/C7H9NO2S.CH2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2/h2-5H,1H3,(H2,8,9,10);1H2
    • InChI Key: YEQFXLJGRXZCFU-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N)(=O)=O.O=C

Computed Properties

  • Exact Mass: 201.046
  • Monoisotopic Mass: 201.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 211
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.6A^2

Experimental Properties

  • Boiling Point: 322.2°C at 760 mmHg
  • Flash Point: 148.6°C
  • LogP: 2.87450

poly(P-toluenesulfonamide-co-formaldehyde) Security Information

  • WGK Germany:3

poly(P-toluenesulfonamide-co-formaldehyde) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AF28012-25g
Toluenesulfonamide formaldehyde resin
25035-71-6
25g
$365.00 2024-04-20

poly(P-toluenesulfonamide-co-formaldehyde) Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:25035-71-6)Toluenesulfonamide formaldehyde resin
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
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Jiangsu Xinsu New Materials Co., Ltd
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(CAS:25035-71-6)甲苯磺酰胺甲醛树脂醋酸丁酯溶液(MS-80)
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poly(P-toluenesulfonamide-co-formaldehyde) Related Literature

Additional information on poly(P-toluenesulfonamide-co-formaldehyde)

Poly(p-toluenesulfonamide-co-formaldehyde): A High-Performance Engineering Resin with Diverse Applications

Poly(p-toluenesulfonamide-co-formaldehyde) (CAS No. 25035-71-6), often abbreviated as PTSF, represents an important class of thermosetting resins that have gained significant attention in advanced material applications. This copolymer combines the robust characteristics of aromatic sulfonamides with the cross-linking capability of formaldehyde-based polymers, resulting in materials with exceptional thermal stability, mechanical strength, and chemical resistance.

The growing demand for high-temperature resistant polymers in electronics and automotive industries has positioned PTSF resins as a material of interest. Recent trends in sustainable engineering plastics and high-performance composites have further highlighted the relevance of this material, particularly as industries seek alternatives to traditional petrochemical-based polymers.

Chemically, poly(p-toluenesulfonamide-co-formaldehyde) exhibits several remarkable properties that make it suitable for demanding applications. The material typically demonstrates:

• Excellent thermal stability up to 250-300°C
• Outstanding electrical insulation properties
• Good resistance to acids, bases, and organic solvents
• Low moisture absorption characteristics
• Dimensional stability under thermal cycling

These properties have led to the adoption of PTSF-based materials in various industrial sectors. In the electronics field, they are used for high-temperature circuit board components and insulating coatings. The automotive industry utilizes these resins for under-the-hood applications where heat resistance is critical. Additionally, their chemical resistance makes them suitable for industrial filtration membranes and corrosion-resistant coatings.

Recent advancements in polymer modification techniques have expanded the potential applications of poly(p-toluenesulfonamide-co-formaldehyde). Researchers are exploring:

• Nanocomposite formulations with enhanced mechanical properties
• Flame-retardant versions for aerospace applications
• Bio-based modifications for improved sustainability
• Conductive variants for specialized electronic applications

The manufacturing process of PTSF resins typically involves a polycondensation reaction between p-toluenesulfonamide and formaldehyde. The reaction conditions (temperature, catalyst, and molar ratios) can be adjusted to control the molecular weight and cross-linking density, allowing for property customization based on application requirements.

From a market perspective, the demand for high-performance engineering resins like poly(p-toluenesulfonamide-co-formaldehyde) is expected to grow steadily. Industry analysts project particular growth in:

• Electric vehicle components requiring thermal management
• 5G infrastructure materials needing high-frequency stability
• Advanced manufacturing applications requiring durable coatings
• Green energy systems demanding reliable insulating materials

Environmental considerations have become increasingly important in the development and application of PTSF resins. While these materials offer durability advantages, researchers are focusing on:

• Improving recyclability of cured resins
• Developing more sustainable production methods
• Exploring bio-based raw material alternatives
• Enhancing energy efficiency in manufacturing processes

Quality control and characterization of poly(p-toluenesulfonamide-co-formaldehyde) products involve various analytical techniques, including:

• Thermal analysis (DSC, TGA) to assess stability
• Mechanical testing for strength and modulus
• Spectroscopic methods (FTIR, NMR) for structural verification
• Electrical property measurements for insulation applications

As industries continue to push the boundaries of material performance, PTSF resins are likely to find new applications in emerging technologies. Current research directions include:

• Integration with additive manufacturing processes
• Development of smart materials with responsive properties
• Creation of hybrid systems with other high-performance polymers
• Optimization for specific industrial processing methods

For engineers and material specifiers considering poly(p-toluenesulfonamide-co-formaldehyde), key factors in material selection include:

• Required service temperature range
• Chemical exposure conditions
• Mechanical load requirements
• Electrical performance needs
• Processing method compatibility

The future of PTSF-based materials appears promising as technological advancements create new opportunities for high-performance polymers. With ongoing research addressing both performance enhancement and sustainability concerns, poly(p-toluenesulfonamide-co-formaldehyde) is well-positioned to meet the evolving demands of advanced industrial applications.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:25035-71-6)Toluenesulfonamide formaldehyde resin
sfd17044
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Jiangsu Xinsu New Materials Co., Ltd
(CAS:25035-71-6)
SFD668
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email